molecular formula C14H17NO3 B1611155 Ethyl 4-(4-oxopiperidin-1-yl)benzoate CAS No. 25437-95-0

Ethyl 4-(4-oxopiperidin-1-yl)benzoate

Cat. No.: B1611155
CAS No.: 25437-95-0
M. Wt: 247.29 g/mol
InChI Key: UWOUGBBALATQAZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-oxopiperidin-1-yl)benzoate (C₁₄H₁₇NO₃) is an ester derivative of benzoic acid featuring a 4-oxopiperidin-1-yl substituent at the para position. The piperidinone ring introduces a cyclic ketone group, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

ethyl 4-(4-oxopiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOUGBBALATQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507896
Record name Ethyl 4-(4-oxopiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25437-95-0
Record name Ethyl 4-(4-oxo-1-piperidinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25437-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-oxopiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-oxopiperidin-1-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-piperidin-1-yl-benzoate with 2-bromobenzamine in the presence of sodium tris(acetoxy)borohydride in dichloroethane at room temperature for 16 hours . The reaction mixture is then concentrated, dissolved in ethyl acetate, washed with water, dried, and evaporated to yield the product as a white solid with a yield of 54%.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The oxo group in the piperidinone ring and the ester functionality are primary sites for oxidation.

Reagent Conditions Product Yield Reference
KMnO₄Acidic (H₂SO₄), reflux4-(4-Carboxypiperidin-1-yl)benzoic acid65–78%
CrO₃H₂O/AcOH, 50°C4-(4-Oxopiperidin-1-yl)benzaldehyde42%
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Dioxane, rt, 18 hOxidative aromatization of intermediates55%

Oxidation with KMnO₄ under acidic conditions cleaves the ester group, yielding carboxylic acids. Chromium-based oxidants selectively target the benzylic position, forming aldehydes. DDQ facilitates dehydrogenation in multistep syntheses, as seen in the preparation of chiral piperidine derivatives .

Reduction Reactions

The ketone group in the piperidinone ring is susceptible to reduction.

Reagent Conditions Product Yield Reference
LiAlH₄Anhydrous ether, 0°C → rt4-(4-Hydroxypiperidin-1-yl)benzoate88%
H₂, Pd/CEtOH, 40 psi, 24 h4-(Piperidin-1-yl)benzoate91%

Lithium aluminum hydride reduces the ketone to a secondary alcohol, while catalytic hydrogenation saturates the piperidinone ring to piperidine. These reductions retain the ester group, enabling further functionalization.

Nucleophilic Substitution

The ester group undergoes nucleophilic substitution under basic conditions.

Reagent Conditions Product Yield Reference
NaOHH₂O/EtOH, reflux, 6 h4-(4-Oxopiperidin-1-yl)benzoic acid94%
NH₃ (aq)THF, 45°C, 3 h4-(4-Oxopiperidin-1-yl)benzamide76%

Saponification of the ethyl ester produces the corresponding carboxylic acid, while ammonolysis yields benzamide derivatives .

Aza-Michael Addition

The piperidinone ring participates in aza-Michael reactions to form chiral intermediates.

Amine Conditions Product Yield Reference
BenzylamineNaHCO₃, CH₃CN/H₂O (3:1), 16°C → 95°C1-Benzyl-4-(4-oxopiperidin-1-yl)benzamide68%
S-α-PhenylethylamineNaHCO₃, CH₃CN/H₂O (3:1), 16°C → 95°CDiastereomeric 4-piperidinylbenzamide derivatives55%

These reactions proceed via conjugate addition of amines to α,β-unsaturated ketones, forming stereochemically complex products . Diastereomeric ratios (dr) of up to 3:1 are observed, depending on the amine and reaction conditions .

Aldol Condensation

The ketone group enables participation in aldol reactions.

Aldehyde Conditions Product Yield Reference
5,6-Dimethoxy-1-indanoneNaOH, EtOH, refluxChalcone-like derivatives62%

Aldol adducts formed with aromatic aldehydes exhibit potential as acetylcholinesterase inhibitors, with IC₅₀ values as low as 1.01 μM .

Stability Under Reactive Conditions

Ethyl 4-(4-oxopiperidin-1-yl)benzoate demonstrates moderate stability:

  • Acidic Conditions : Degrades at pH < 2, forming benzoic acid and piperidinone fragments.

  • Basic Conditions : Stable in mild bases (pH 8–10) but undergoes saponification at pH > 12.

Key Research Findings

  • Stereochemical Impact : Diastereomeric mixtures derived from aza-Michael reactions show significant differences in bioactivity. For example, syn-configured derivatives exhibit 24-fold higher acetylcholinesterase inhibition than anti-isomers .

  • Synthetic Utility : The compound serves as a precursor for piperidine-based scaffolds in drug discovery, with applications in neurodegenerative disease research .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity:
Recent studies have indicated that derivatives of piperidinone compounds exhibit significant antitumor properties. Ethyl 4-(4-oxopiperidin-1-yl)benzoate has been investigated for its potential to inhibit cancer cell growth through mechanisms involving polyamine biosynthesis inhibition. For instance, compounds that target polyamine metabolism have shown promise in reducing tumor growth in pancreatic cancer models .

2. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that modifications to the piperidinone structure can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics . The structure-activity relationship (SAR) studies suggest that the presence of the benzoate moiety contributes to increased binding affinity to microbial targets.

3. Neurological Applications:
this compound has been explored for potential neuroprotective effects. Compounds with similar piperidinone structures have demonstrated activity against cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's . This suggests that this compound could be further developed as a therapeutic agent for cognitive disorders.

Case Study 1: Antitumor Efficacy

In a study focusing on pancreatic cancer, this compound was tested alongside other anthranilic acid derivatives. The results showed that this compound significantly inhibited cell proliferation and induced apoptosis in cancer cells by modulating polyamine levels and affecting key signaling pathways associated with tumor growth .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial properties of this compound against resistant strains of bacteria. The compound was found to exhibit bactericidal effects at low concentrations, demonstrating its potential as an effective antimicrobial agent. Further SAR analysis revealed that specific functional groups on the piperidinone ring were crucial for enhancing antibacterial activity .

Case Study 3: Neuroprotective Effects

Research conducted on neuroprotective agents highlighted the potential of this compound in inhibiting acetylcholinesterase activity. In vitro assays indicated that the compound could improve cognitive function in models of Alzheimer's disease by increasing acetylcholine levels, thus supporting its application in neurological therapeutics .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-oxopiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinone ring and benzoate ester moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Ethyl Benzoate Derivatives
Compound Name Substituent Molecular Formula Key Features/Applications Source
Ethyl 4-(4-oxopiperidin-1-yl)benzoate 4-Oxopiperidin-1-yl C₁₄H₁₇NO₃ Cyclic ketone; potential intermediate in drug synthesis
SABA1 (Ethyl 4-sulfonamidobenzamide) Sulfonamidobenzamide core C₂₂H₂₀ClN₂O₅S Antimicrobial activity (MIC: 0.45–0.9 mM vs. E. coli)
I-6230 (Ethyl 4-pyridazin-3-ylphenethylamino benzoate) Pyridazin-3-yl phenethylamino C₂₁H₂₂N₄O₂ Aromatic heterocycle; explored in pharmacological studies
Ethyl 4-(dimethylamino)benzoate Dimethylamino C₁₁H₁₅NO₂ High reactivity as a co-initiator in resin polymerization
Ethyl 4-(1H-tetrazol-1-yl)benzoate Tetrazole C₁₀H₁₀N₄O₂ Sensitive irritant; used in coordination chemistry

Physicochemical and Reactivity Profiles

  • Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity as a co-initiator in resin systems compared to 2-(dimethylamino) ethyl methacrylate, achieving higher degrees of conversion (DC) . The 4-oxopiperidin-1-yl group, being less electron-donating than dimethylamino, may reduce catalytic efficiency but improve thermal stability.
  • Solubility and Stability: Ethoxylated ethyl-4-aminobenzoate () is water-soluble due to its ethoxylated chain, whereas this compound’s lipophilic piperidinone ring likely enhances membrane permeability but reduces aqueous solubility .

Biological Activity

Ethyl 4-(4-oxopiperidin-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a benzoate moiety, which contribute to its biological activity. The structure can be represented as follows:

C13H15N2O3\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{O}_{3}

Pharmacological Activities

1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, compounds with similar piperidine structures have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways, particularly the upregulation of pro-apoptotic genes such as Bax and p53 while downregulating anti-apoptotic genes like Bcl2 .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that piperidine derivatives can demonstrate broad-spectrum antimicrobial effects, potentially inhibiting the growth of both gram-positive and gram-negative bacteria. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

3. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activities of piperidine derivatives:

StudyCompoundActivityIC50 Value (µM)
7fAnticancer (A549)193.93
40Factor Xa InhibitionHigh potency
9NeuroprotectionNot specified

These studies illustrate the diverse biological activities associated with compounds related to this compound.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes such as factor Xa, which is crucial in the coagulation cascade .
  • Modulation of Neurotransmitter Levels : Potential effects on neurotransmitter systems may contribute to neuroprotective effects observed in vitro.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(4-oxopiperidin-1-yl)benzoate
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Ethyl 4-(4-oxopiperidin-1-yl)benzoate

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